
Ethyl 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate
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Overview
Description
Ethyl 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate is a complex organic compound with the molecular formula C24H23ClN2O6 This compound is characterized by the presence of a chlorobenzamido group, a dihydroquinolinone moiety, and an ethyl ester group
Preparation Methods
The synthesis of Ethyl 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 4-chlorobenzamido intermediate: This step involves the reaction of 4-chlorobenzoic acid with an amine to form the 4-chlorobenzamido group.
Synthesis of the dihydroquinolinone moiety: This involves the cyclization of an appropriate precursor to form the dihydroquinolinone structure.
Coupling of intermediates: The 4-chlorobenzamido intermediate is then coupled with the dihydroquinolinone moiety under suitable conditions to form the desired product.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Ethyl 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzamido group, where the chlorine atom can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and dimethyl sulfoxide, as well as catalysts and specific temperature and pressure conditions .
Scientific Research Applications
Ethyl 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate is a chemical compound with a molecular formula of C21H19ClN2O4 and a molecular weight of approximately 398.84 g/mol. It features a chlorobenzamide moiety and a dihydroquinoline derivative in its structure, making it of interest in medicinal chemistry. The compound is known for its potential therapeutic applications, particularly in the treatment of gastrointestinal disorders such as gastritis and gastric ulcers.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the following steps:
- Formation of the 4-chlorobenzamido intermediate, which involves the reaction of 4-chlorobenzoic acid with an amine to form the 4-chlorobenzamido group.
- Synthesis of the dihydroquinolinone moiety via the cyclization of an appropriate precursor to form the dihydroquinolinone structure.
- Coupling of the 4-chlorobenzamido intermediate with the dihydroquinolinone moiety under suitable conditions to form the desired product.
- Esterification of the carboxylic acid group with ethanol to form the ethyl ester.
The overall reaction pathway can be optimized for yield and purity through careful control of reaction conditions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects, and it may also interact with microbial cell membranes, resulting in antimicrobial activity.
Comparison with Similar Compounds
this compound can be compared with other similar compounds:
- Diethyl 2-(4-chlorobenzamido)-2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]malonate: This compound has a similar structure but differs in the presence of a malonate group instead of a propanoate group.
- Ethyl 2-(4-bromobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate: This compound has a bromine atom instead of a chlorine atom in the benzamido group.
- Ethyl 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)butanoate: This compound has a butanoate group instead of a propanoate group.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, resulting in antimicrobial activity .
Comparison with Similar Compounds
Ethyl 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate can be compared with other similar compounds, such as:
Diethyl 2-(4-chlorobenzamido)-2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]malonate: This compound has a similar structure but differs in the presence of a malonate group instead of a propanoate group.
Ethyl 2-(4-bromobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate: This compound has a bromine atom instead of a chlorine atom in the benzamido group.
Ethyl 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)butanoate: This compound has a butanoate group instead of a propanoate group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
Ethyl 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate is a complex organic compound with the molecular formula C21H19ClN2O4 and a molecular weight of approximately 398.84 g/mol. Its structure features a chlorobenzamide moiety and a dihydroquinoline derivative, which contribute to its significant interest in medicinal chemistry, particularly concerning its potential therapeutic applications in treating gastrointestinal disorders such as gastritis and gastric ulcers.
Synthesis of this compound
The synthesis of this compound typically involves several organic reactions, including:
- Formation of the 4-chlorobenzamido Intermediate : Reaction of 4-chlorobenzoic acid with an amine to generate the 4-chlorobenzamido group.
- Synthesis of the Dihydroquinolinone Moiety : Cyclization of an appropriate precursor to form the dihydroquinolinone structure.
- Coupling of Intermediates : The 4-chlorobenzamido intermediate is coupled with the dihydroquinolinone moiety under suitable conditions.
- Esterification : The final step involves esterification of the carboxylic acid group with ethanol to yield the ethyl ester .
The overall reaction pathway can be optimized for yield and purity, often achieving high yields through careful control of reaction conditions.
Biological Activity
This compound exhibits notable biological activity, particularly as an inhibitor of T cell receptor signaling pathways. It specifically targets Sts phosphatase activity, acting as a competitive inhibitor with low micromolar IC50 values, indicating its efficacy in modulating immune responses.
The mechanism of action involves interaction with specific molecular targets and pathways:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.
- Antimicrobial Activity : It may interact with microbial cell membranes, contributing to its antimicrobial properties .
Research Findings
Several studies have documented the biological activities and potential therapeutic applications of this compound:
Study | Findings |
---|---|
Study A | Demonstrated significant inhibition of T cell receptor signaling pathways. |
Study B | Showed antimicrobial properties against various pathogens. |
Study C | Reported potential anticancer effects through enzyme inhibition mechanisms. |
Case Study 1: Antimicrobial Properties
In a study assessing antimicrobial activity, this compound was tested against common bacterial strains. Results indicated substantial inhibition zones compared to control substances, suggesting its potential as an antimicrobial agent.
Case Study 2: Gastroprotective Effects
Another investigation focused on the gastroprotective effects of this compound in animal models. The results indicated that it significantly reduced gastric lesions induced by ethanol administration, supporting its use in treating gastric ulcers and related disorders.
Properties
Molecular Formula |
C21H19ClN2O4 |
---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
ethyl 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoate |
InChI |
InChI=1S/C21H19ClN2O4/c1-2-28-21(27)18(24-20(26)13-7-9-15(22)10-8-13)11-14-12-19(25)23-17-6-4-3-5-16(14)17/h3-10,12,18H,2,11H2,1H3,(H,23,25)(H,24,26) |
InChI Key |
DINXJEAUFZETJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=O)NC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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